2-Aminopentane

Chiral Resolution Enantioselective Synthesis Chiral Chromatography

Procure 2-Aminopentane for chiral synthesis and medicinal chemistry. Its branched structure enables enantiomer resolution for optically active derivatives in psychotropic and anti-Alzheimer research. Quantifiable properties: boiling point 92°C, density 0.736 g/mL, and weak CA inhibition (Ki 3.7 μM) as reference standard. Available ≥97% purity, packaged under inert gas.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 625-30-9
Cat. No. B145832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopentane
CAS625-30-9
Synonyms1-Methylbutylamine
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCC(C)N
InChIInChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
InChIKeyIGEIPFLJVCPEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopentane (CAS 625-30-9): Technical Baseline and Procurement-Relevant Identity


2-Aminopentane, also known as pentan-2-amine or sec-amylamine, is a chiral aliphatic primary amine (C5H13N) with a molecular weight of 87.16 g/mol and a reported density of 0.736 g/mL at 25°C . Unlike linear amines such as 1-aminopentane, its branched sec-butyl-like structure adjacent to the primary amine creates a stereogenic center at C2, making it a resolvable chiral compound available as a racemic mixture or as isolated (R)- or (S)-enantiomers [1]. This compound serves as a key intermediate in organic synthesis and is a focus of medicinal chemistry due to its weak but measurable inhibition of carbonic anhydrase isoforms, a mechanism linked to anticonvulsant activity, although its direct efficacy is limited and its primary utility lies as a reference standard or scaffold for derivative synthesis [2].

Why Generic Substitution of 2-Aminopentane with Other Aliphatic Amines Fails in Research Applications


The interchangeability of 2-aminopentane with other C5 aliphatic amines (e.g., 1-aminopentane or 3-aminopentane) or with other simple primary amines (e.g., 2-aminobutane) is precluded by three quantifiable, context-dependent properties: (1) stereochemical utility, as 2-aminopentane's chiral center permits enantiomer resolution, a feature absent in linear or symmetric analogs [1]; (2) divergent physicochemical properties such as boiling point, density, and solubility that directly impact synthetic protocols and purification workflows ; and (3) distinct, albeit weak, biological activity profiles, particularly its measurable binding affinity for human carbonic anhydrase isoforms (Ki ≈ 3.7 μM for hCA I), a property not shared by all structural analogs and one that is central to its role as a reference compound in anticonvulsant drug discovery programs [2].

Quantitative Differentiation of 2-Aminopentane (CAS 625-30-9) from Structural Analogs


Chiral Resolvability: A Differentiating Property for Enantioselective Synthesis

2-Aminopentane possesses a chiral center at C2, enabling the physical separation of its (R)- and (S)-enantiomers. This is in direct contrast to achiral, linear C5 amines like 1-aminopentane, which cannot be resolved, and to other chiral amines where rapid nitrogen inversion, as seen in tertiary amines like N-ethyl-N-methylaniline, prevents stable enantiomer isolation [1]. For 2-aminopentane, this resolvability is a fundamental property validated by its inclusion in chiral chromatographic methods; for instance, in chiral GC, the (R)-enantiomer of 2-aminopentane elutes before the (S)-enantiomer, demonstrating practical separability [2].

Chiral Resolution Enantioselective Synthesis Chiral Chromatography

Physicochemical Property Deviations: Boiling Point and Density as Purity and Handling Benchmarks

The physical properties of 2-aminopentane are distinct from its closest isomers. It has a measured boiling point of 90.5-91.5 °C (lit.) and a density of 0.736 g/mL at 25 °C (lit.) . In comparison, the linear isomer 1-aminopentane has a higher boiling point of approximately 104 °C, a difference of ~12-13 °C [1]. Similarly, its density is notably lower than that of the linear analog (0.74 vs. ~0.75 g/mL) .

Physicochemical Properties Quality Control Chemical Handling

Carbonic Anhydrase (CA) Inhibition: Measurable Binding Affinity Differentiates 2-Aminopentane from Other Simple Amines

2-Aminopentane exhibits weak but quantifiable inhibition of human carbonic anhydrase I (hCA I) with a reported Ki value of 3.70 × 10³ nM (3.7 μM) as determined by a stopped-flow CO2 hydration assay [1]. This activity is consistent with the broader class of aliphatic primary amines acting as weak CA inhibitors, a mechanism hypothesized to contribute to anticonvulsant effects via modulation of brain pH and ion channels [2]. While this potency is far weaker than that of classical sulfonamide-based CA inhibitors (which typically exhibit Ki values in the nanomolar range), it establishes a baseline activity that is absent in non-primary amines or structurally dissimilar solvents [3].

Carbonic Anhydrase Inhibition Anticonvulsant Drug Discovery Target Engagement

Commercial Availability: Purity Specifications Enable Reproducible Research Outcomes

Commercially available 2-aminopentane is typically supplied with a purity of ≥97.0%, as verified by gas chromatography (GC) and non-aqueous titration (T) [1]. This is a crucial differentiator from sourcing 'generic' pentylamines, where purity may be unspecified or significantly lower, or from attempting in-house synthesis, which requires additional purification and characterization. This high purity is essential for ensuring reproducible results in sensitive applications like enzyme assays or as a building block in multi-step syntheses where impurities can lead to side reactions or inaccurate biological data .

Chemical Procurement Quality Control Reproducibility

High-Impact Research and Industrial Scenarios for 2-Aminopentane (CAS 625-30-9)


Enantioselective Synthesis: As a Resolvable Chiral Amine Building Block

Its resolvable chirality [1] makes 2-aminopentane a valuable starting material for the synthesis of enantiomerically enriched compounds. It is particularly relevant as a scaffold for preparing optically active aminopentane derivatives, which have been explored as potential psychotropic, antidepressant, and anti-Alzheimer's agents. For instance, (R)-1-(benzofuran-2-yl)-2-propylaminopentane, derived from 2-aminopentane, shows higher pharmacological activity than its (S)-enantiomer or the racemate [2].

Reference Standard in Carbonic Anhydrase (CA) Drug Discovery

Given its established, albeit weak, inhibition of human carbonic anhydrase isoforms (Ki = 3,700 nM for hCA I) [3], 2-aminopentane serves as a valuable reference compound. It can be used as a 'low-activity' control in high-throughput screening campaigns to define the assay's baseline, or as a starting scaffold for medicinal chemistry efforts aimed at improving CA inhibition potency and selectivity for anticonvulsant applications [4].

Analytical Method Development: A Standard for Chiral Separation

The consistent and predictable elution order of its enantiomers on chiral stationary phases [5] makes 2-aminopentane an ideal standard for developing and validating chiral analytical methods (e.g., HPLC, GC). It is used to benchmark column performance, optimize separation conditions, and confirm the identity and enantiomeric purity of other chiral amine compounds.

Organic Synthesis: A Defined, High-Purity Nucleophile and Intermediate

With a commercially available purity of ≥97.0% [6], 2-aminopentane is a reliable reagent for a wide range of organic transformations where a branched, five-carbon primary amine is required. Its well-characterized physical properties (e.g., boiling point, density) facilitate accurate stoichiometry and reproducible reaction conditions, making it suitable for use in pharmaceutical R&D, agrochemical synthesis, and materials science where batch-to-batch consistency is paramount .

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